9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol; but-2-enedioic acid is a compound that has garnered attention in pharmacological research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This compound is a derivative of tetrahydroacridin-1-ol and is known for its potential as a cholinesterase inhibitor, which is crucial in the management of cognitive impairments associated with Alzheimer's disease.
The compound is synthesized through various chemical processes that involve the modification of acridine derivatives. It has been studied extensively for its biological activity and potential therapeutic applications, particularly in enhancing memory and cognitive functions.
This compound belongs to the class of organic compounds known as acridines, which are characterized by a tricyclic structure comprising two benzene rings fused to a nitrogen-containing pyridine ring. More specifically, it can be classified under the category of secondary amines due to the presence of an amino group attached to the benzyl moiety.
The synthesis of 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol typically involves multi-step organic reactions. One common method includes:
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol; but-2-enedioic acid is CHNO. The compound features a tetrahydroacridine core with a benzylamino substituent and a maleate moiety.
C1=CC2=C(C=C1)C(=CN(C2)CCN(C)C(=O)C(=C)C(=O)O)C(=O)O
.The primary chemical reactions involving 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol include:
In vitro studies have demonstrated that this compound exhibits potent inhibition against acetylcholinesterase with an IC50 value indicating significant efficacy at low concentrations. Additionally, it shows selectivity towards noradrenaline and dopamine transporters.
The mechanism by which 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol exerts its effects involves:
Studies indicate that this compound can significantly improve memory retention in animal models subjected to cognitive impairment protocols induced by scopolamine or ibotenic acid lesions.
9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol; but-2-enedioic acid has several promising applications:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0